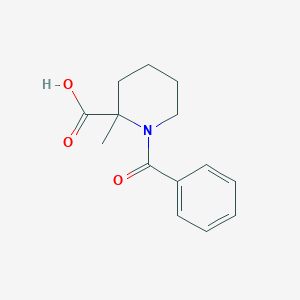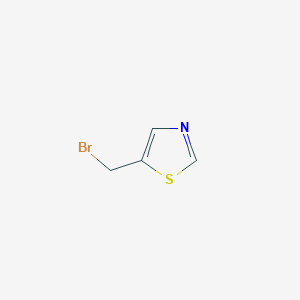
6-methoxy-2-propan-2-yl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-propan-2-yl-1H-benzimidazole, also known as Praziquantel, is a synthetic compound that is widely used in the treatment of parasitic infections. It was first synthesized in the 1970s and has since become one of the most effective drugs for the treatment of parasitic infections, particularly those caused by tapeworms and flukes.
Mécanisme D'action
6-methoxy-2-propan-2-yl-1H-benzimidazole works by disrupting the integrity of the parasite's cell membrane, causing the parasite to lose its ability to maintain its structure and function. This leads to the death of the parasite, which is then eliminated from the body. This compound is also thought to have an immunomodulatory effect, which may help to reduce inflammation and improve the overall immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis, the disruption of ion channels, and the modulation of neurotransmitter release. It has also been shown to have an effect on the immune system, including the activation of macrophages and the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-2-propan-2-yl-1H-benzimidazole has a number of advantages for use in lab experiments, including its high efficacy against a wide range of parasitic infections, its low toxicity, and its ease of administration. However, there are also some limitations to its use, including the need for repeated dosing, the potential for drug resistance, and the limited availability of the drug in some regions.
Orientations Futures
There are a number of future directions for research on 6-methoxy-2-propan-2-yl-1H-benzimidazole, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of other parasitic infections, and the exploration of its immunomodulatory effects. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential interactions with other drugs and its effects on different populations, such as children and pregnant women.
Conclusion:
In conclusion, this compound is a synthetic compound that has become one of the most effective drugs for the treatment of parasitic infections, particularly those caused by tapeworms and flukes. Its mechanism of action involves the disruption of the parasite's cell membrane, leading to its death and elimination from the body. This compound has a number of advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound should focus on the development of new formulations and delivery methods, as well as the investigation of its potential use in the treatment of other parasitic infections and its immunomodulatory effects.
Méthodes De Synthèse
6-methoxy-2-propan-2-yl-1H-benzimidazole is synthesized through a multi-step process that involves the condensation of 4-chloroaniline with ethyl oxalate to form 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxamido)-5-hydroxybenzaldehyde, which is further reacted with 2-propanol and methanol to form this compound, or this compound.
Applications De Recherche Scientifique
6-methoxy-2-propan-2-yl-1H-benzimidazole has been extensively studied for its efficacy in the treatment of parasitic infections, particularly those caused by tapeworms and flukes. It has also been studied for its potential use in the treatment of other parasitic infections, such as schistosomiasis and fascioliasis. In addition, this compound has been studied for its mechanism of action and its effects on the immune system.
Propriétés
| 192696-36-9 | |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
6-methoxy-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-12-9-5-4-8(14-3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
IAIIVKQZTWAAHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)OC |
SMILES canonique |
CC(C)C1=NC2=C(N1)C=C(C=C2)OC |
Synonymes |
1H-Benzimidazole,5-methoxy-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


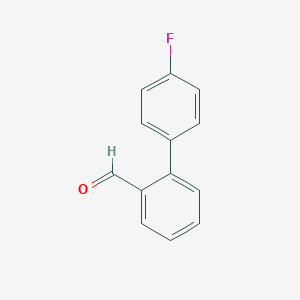
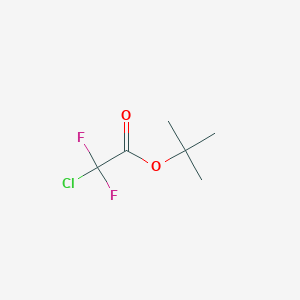

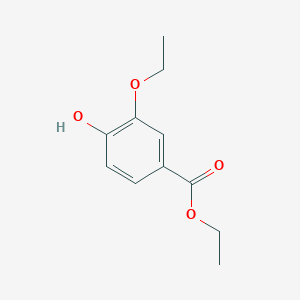
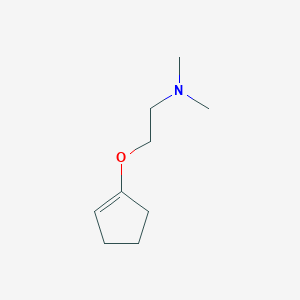
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
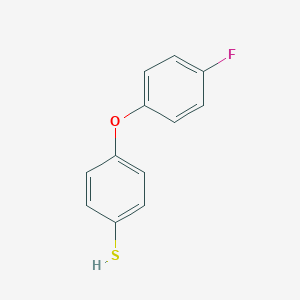
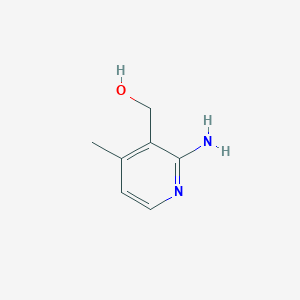
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)



